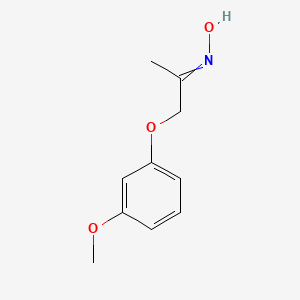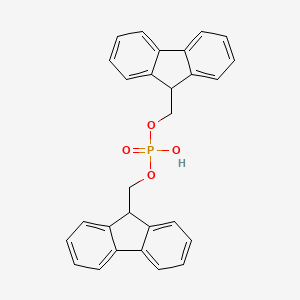
Bis((9H-fluoren-9-yl)methyl) hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis((9H-fluoren-9-yl)methyl) hydrogen phosphate is an organophosphorus compound that features two fluorenylmethyl groups attached to a phosphate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis((9H-fluoren-9-yl)methyl) hydrogen phosphate typically involves the reaction of 9H-fluoren-9-ylmethanol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate fluorenylmethyl chloride, which subsequently reacts with phosphorus oxychloride to yield the desired phosphate ester.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis((9H-fluoren-9-yl)methyl) hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenyl groups to more saturated hydrocarbons.
Substitution: The phosphate group can participate in nucleophilic substitution reactions, leading to the formation of different phosphate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alcohols or amines can react with the phosphate group under basic or acidic conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various phosphate esters depending on the nucleophile used.
Applications De Recherche Scientifique
Bis((9H-fluoren-9-yl)methyl) hydrogen phosphate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mécanisme D'action
The mechanism by which Bis((9H-fluoren-9-yl)methyl) hydrogen phosphate exerts its effects involves the interaction of the phosphate group with various molecular targets. The fluorenylmethyl groups provide steric hindrance and electronic effects that can influence the reactivity of the phosphate moiety. This compound can participate in phosphorylation reactions, where it transfers its phosphate group to other molecules, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9-Bis(4-hydroxyphenyl) fluorene: A compound with similar structural features but different functional groups.
Bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophene: Another compound with fluorenyl groups, used in materials science for its unique optical properties.
Uniqueness
Bis((9H-fluoren-9-yl)methyl) hydrogen phosphate is unique due to its combination of fluorenylmethyl groups and a phosphate moiety
Propriétés
Formule moléculaire |
C28H23O4P |
|---|---|
Poids moléculaire |
454.5 g/mol |
Nom IUPAC |
bis(9H-fluoren-9-ylmethyl) hydrogen phosphate |
InChI |
InChI=1S/C28H23O4P/c29-33(30,31-17-27-23-13-5-1-9-19(23)20-10-2-6-14-24(20)27)32-18-28-25-15-7-3-11-21(25)22-12-4-8-16-26(22)28/h1-16,27-28H,17-18H2,(H,29,30) |
Clé InChI |
PCBQJWPFQJDRHV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COP(=O)(O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



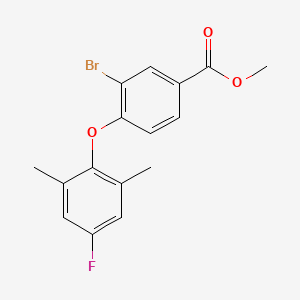
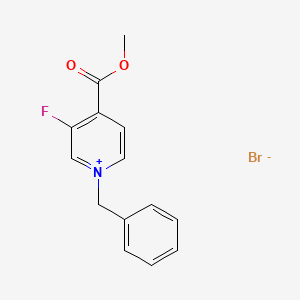
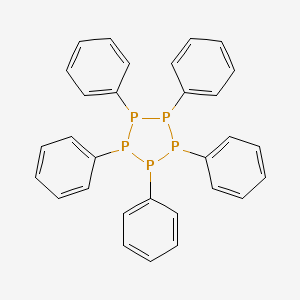


![(E)-2-[11-[3-(Methylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl]acetic Acid](/img/structure/B13707998.png)
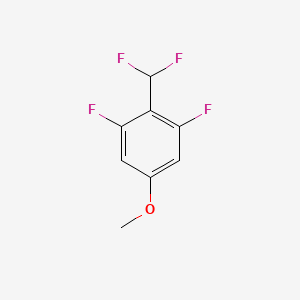
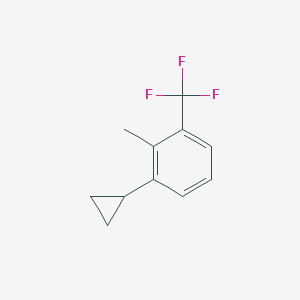

![2-[N2-(6-Aminocaproyl)-N6-(6-biotinamidocaproyl)-L-lysinylamido] Ethyl Methanethiosulfonate Trifluoroacetic Acid Salt](/img/structure/B13708025.png)

